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For Immediate Release

SHANGHAI, China – December 19, 2025 – HMPL-453 (fanregratinib), a novel and potent

inhibitor of fibroblast growth factor receptors (FGFR), has demonstrated significant promise in

preclinical studies, positioning it as a competitive agent within its therapeutic class. This guide

provides a detailed comparison of HMPL-453's potency against other approved FGFR

inhibitors, supported by experimental data and methodologies, to inform researchers,

scientists, and drug development professionals.

HMPL-453 is a highly selective, small-molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3][4]

These receptors are crucial components of the FGFR signaling pathway, which, when

aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.[2][3] HMPL-453

belongs to the class of receptor tyrosine kinase (RTK) inhibitors, specifically targeting the

FGFR family.

Comparative Potency: In Vitro Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Preclinical data for HMPL-453 and other commercially available FGFR inhibitors are

summarized below.
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Drug Name
(Brand Name)

FGFR1 IC50
(nM)

FGFR2 IC50
(nM)

FGFR3 IC50
(nM)

FGFR4 IC50
(nM)

HMPL-453

(Fanregratinib)
6[5][6] 4[5][6] 6[5][6] 425[5][6]

Pemigatinib

(Pemazyre)
0.4[2][7][8] 0.5[2][7][8] 1.2[2][7][8] 30[2][7][8]

Infigratinib

(Truseltiq)

0.9[9][10], 1.1[6]

[11]

1.4[9][10], 1.0[6]

[11]

1.0[9][10], 2.0[6]

[11]
60[9], 61[6][11]

Erdafitinib

(Balversa)
1.2[1][4][12] 2.5[1][4][12] 3.0[1][4][12] 5.7[1][4][12]

Futibatinib

(Lytgobi)
1.8[13], 3.9[5] 1.3[5], 1.4[3][13] 1.6[3][13] 3.7[13], 8.3[5]

Experimental Protocols
The determination of in vitro potency for FGFR inhibitors typically involves biochemical and

cell-based assays.

Biochemical Kinase Inhibition Assays
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of

purified FGFR kinases.

Methodology:

Transcreener™ Fluorescence Polarization Assay or Z'-LYTE™ Kinase Assay: These assays

are commonly used to determine the IC50 values of kinase inhibitors.[5][6] They measure

the enzymatic activity of recombinant FGFR1, 2, and 3 in vitro.[5][6] The general principle

involves incubating the purified kinase enzyme with a specific substrate and ATP. The

inhibitor is added at varying concentrations to determine the extent of inhibition of substrate

phosphorylation. The amount of product formed is detected, often through fluorescence

polarization or a FRET-based system, allowing for the calculation of IC50 values.[7][13]

Cell-Based Proliferation Assays
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Objective: To assess the ability of an inhibitor to suppress the growth of cancer cell lines that

are dependent on FGFR signaling.

Methodology:

CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 Assay: These assays are used to

measure the anti-proliferative activity of FGFR inhibitors in cell lines with known FGFR

alterations.[5][6] Cells are seeded in microplates and treated with a range of inhibitor

concentrations. After a defined incubation period (e.g., 72 hours), a reagent is added that

measures cell viability, typically by quantifying ATP levels (CellTiter-Glo®) or metabolic

activity (CCK-8).[10] The resulting data is used to calculate the GI50 (half-maximal growth

inhibition) or IC50 values. HMPL-453 has been shown to selectively inhibit the proliferation of

tumor cell lines with dysregulated FGFR signaling, with GI50 values ranging from 3 to 105

nM, while having minimal effect on cell lines without such aberrations (GI50 > 1.5 µM).[5][6]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway and a general workflow for

evaluating the potency of FGFR inhibitors.
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Caption: Simplified FGFR signaling pathway and the point of inhibition by HMPL-453.
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Caption: General experimental workflow for determining the potency of FGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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